molecular formula C12H20O B13851297 1-Ethynylcyclodecanol

1-Ethynylcyclodecanol

Cat. No.: B13851297
M. Wt: 180.29 g/mol
InChI Key: QOOLGAIFQCFHIK-UHFFFAOYSA-N
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Description

1-Ethynylcyclodecanol is an organic compound characterized by the presence of an ethynyl group attached to a cyclodecanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclodecanol can be synthesized through the reaction of cyclodecanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. This method is similar to the preparation of other ethynyl alcohols, where the key step involves the formation of a carbon-carbon triple bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcyclodecanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclodecanone or cyclodecanal.

    Reduction: 1-Ethylcyclodecanol or 1-Cyclodecanol.

    Substitution: Various substituted cyclodecanes depending on the reagent used.

Scientific Research Applications

1-Ethynylcyclodecanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Ethynylcyclodecanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and binding affinity .

Comparison with Similar Compounds

    1-Ethynylcyclohexanol: Similar structure but with a six-membered ring instead of a ten-membered ring.

    1-Ethynyl-1-cyclohexanol: Another similar compound with a cyclohexanol structure.

Uniqueness: 1-Ethynylcyclodecanol’s larger ring structure provides unique steric and electronic properties, making it distinct from its smaller ring counterparts.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-ethynylcyclodecan-1-ol

InChI

InChI=1S/C12H20O/c1-2-12(13)10-8-6-4-3-5-7-9-11-12/h1,13H,3-11H2

InChI Key

QOOLGAIFQCFHIK-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCCCCCC1)O

Origin of Product

United States

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